molecular formula C10H20ClN3O2 B1382815 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride CAS No. 1803588-82-0

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride

Cat. No. B1382815
CAS RN: 1803588-82-0
M. Wt: 249.74 g/mol
InChI Key: KFUBNUIIBQGDOU-UHFFFAOYSA-N
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Description

Azetidine derivatives are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .


Synthesis Analysis

The synthesis of azetidine derivatives often involves reactions such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

Azetidine derivatives typically contain a four-membered ring with one nitrogen atom . The exact structure would depend on the specific substituents attached to the azetidine ring.


Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in aza-Michael addition reactions with NH-heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely depending on their specific structure. Some general properties include a molecular weight of around 150-200 g/mol and a solid physical form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A general method for synthesizing azetidin-2-ones from 1, 3-dioxin-4-ones has been described, which includes the formation of β-ketocarboxamides, their reduction, mesylationg, and base-mediated cyclization (Sakaki, Kobayashi, Sato, & Kaneko, 1989).

Biological and Pharmacological Potential

Therapeutic Applications

Chemical Applications

Safety and Hazards

Azetidine derivatives can pose various safety hazards. For instance, they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.

Future Directions

Azetidine derivatives are an active area of research due to their wide range of biological activities. Future research may focus on synthesizing new azetidine derivatives and studying their biological properties .

properties

IUPAC Name

N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7;/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUBNUIIBQGDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)NC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 2
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
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2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 4
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 5
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 6
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride

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